molecular formula C7H8N4 B3089536 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1196-04-9

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Número de catálogo: B3089536
Número CAS: 1196-04-9
Peso molecular: 148.17 g/mol
Clave InChI: TZZYIOODDREQLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3 and an amine group at position 5. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing bicyclic systems known for their structural versatility and broad pharmacological activities, including antimicrobial, anticancer, and neuropharmacological effects .

Propiedades

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZYIOODDREQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. Commonly used reagents include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Coupling Reactions

The amine group at position 7 participates in Buchwald–Hartwig aminations and Ullmann-type couplings to form biaryl or alkyl-aryl derivatives. For example:

  • Reaction with aryl halides (e.g., 4-fluorophenyl bromide) in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ yields 7-arylaminopyrazolo[1,5-a]pyrimidines with enhanced biological activity .

  • Microwave-assisted coupling with 2-pyridinemethanamine produces analogues showing antimycobacterial activity against M. tuberculosis (MIC: 0.12–0.98 μM) .

Example Reaction Table

SubstrateReagents/ConditionsProductYield
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine4-Fluorophenyl bromide, Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 110°C7-(4-Fluorophenylamino) derivative78%

Nucleophilic Substitution

The 7-amino group undergoes SNAr (nucleophilic aromatic substitution) with electrophiles:

  • Chlorination at position 7 using POCl₃/tetramethylammonium chloride forms 7-chloro intermediates, which react further with amines .

  • Hydrazine substitution produces hydrazinyl derivatives (e.g., 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) .

Key Data

  • Reaction of 7-chloro intermediate with 2-pyridinemethanamine achieves 85–92% yields under reflux in ethanol .

Oxidation

  • Treatment with KMnO₄/H₂O₂ oxidizes the methyl group at position 3 to a carboxylic acid.

  • N-Oxidation occurs with mCPBA, forming N-oxide derivatives used in further functionalization.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, yielding tetrahydropyrimidine analogues.

Functionalization via Electrophilic Aromatic Substitution

The electron-rich pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic reactions:

  • Halogenation : N-bromosuccinimide (NBS) in DMF brominates position 5 (70–85% yield) .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 3 (62–75% yield) .

  • Formylation : Vilsmeier–Haack conditions (POCl₃/DMF) yield 3-formyl derivatives .

Functionalization Table

Reaction TypeReagentsPosition ModifiedProduct Application
BrominationNBS, DMF, 25°C5Intermediate for Suzuki coupling
NitrationHNO₃, H₂SO₄, 0°C3Anticancer agent precursors
FormylationPOCl₃, DMF, 80°C3Fluorescent probes

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

  • Cyclocondensation with β-diketones forms pyrazolo[1,5-a]pyrimido[4,5-d]pyridazines under acidic conditions .

  • Reaction with α,β-unsaturated carbonyls generates tricyclic systems via [4+2] cycloaddition .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Antitubercular Activity : 7-(2-Pyridylmethylamine) analogues show MIC values of 0.12–1.2 μM against M. tuberculosis .

  • Kinase Inhibition : 3-Nitro derivatives inhibit CDK2/cyclin E with IC₅₀ values < 100 nM .

Structure–Activity Relationship (SAR)

Substituent PositionModificationBiological Effect
72-PyridylmethylamineEnhanced M. tuberculosis inhibition
3Formyl groupFluorescence for bioimaging
5Halogen (Br/Cl)Improved metabolic stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives have been identified as potent inhibitors of various protein kinases, making them valuable in the treatment of kinase-dependent diseases such as cancer. Research indicates that these compounds can inhibit kinases like c-Abl, Bcr-Abl, and c-Kit, which are implicated in several types of cancers. For instance, a study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting the growth of cancer cells by targeting specific signaling pathways associated with tumor proliferation and survival .

2. Antituberculosis Potential
Recent investigations have revealed that pyrazolo[1,5-a]pyrimidin-7-amine derivatives may serve as promising candidates for antituberculosis agents. A structure–activity relationship study indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance its efficacy against Mycobacterium tuberculosis . This suggests a potential pathway for developing new treatments for tuberculosis, particularly in light of rising antibiotic resistance.

3. Psychopharmacological Effects
The psychopharmacological properties of this compound have also been explored. Some derivatives exhibit anxiolytic and sedative effects, indicating their potential use in treating anxiety disorders and sleep disturbances. Compounds such as Indiplon and Zaleplon are examples of commercial drugs derived from this chemical scaffold that target sleep regulation .

Material Science Applications

1. Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold is noted for its exceptional photophysical properties, making it suitable for applications in material science. These compounds have been studied for their ability to act as fluorophores, which are critical in developing advanced materials for optical devices . The ability to form crystals with notable conformational and supramolecular phenomena further enhances their appeal in solid-state applications.

2. Synthesis and Functionalization
Innovative synthesis methods have been developed to create diverse pyrazolo[1,5-a]pyrimidine derivatives with tailored properties for specific applications. These methods often involve cyclocondensation reactions and post-functionalization strategies that allow researchers to modify the chemical structure effectively . Such flexibility is vital for optimizing compounds for targeted applications in both medicinal and material sciences.

Case Studies

Study Focus Findings
Inhibition of Kinases Evaluated the activity of this compound against various kinasesDemonstrated effective inhibition of c-Abl and Bcr-Abl kinases linked to cancer progression .
Antituberculosis Lead Structure–activity relationship study for antituberculosis potentialIdentified promising derivatives with enhanced efficacy against Mycobacterium tuberculosis .
Psychopharmacological Effects Investigated anxiolytic properties of derivativesFound significant sedative effects suggesting therapeutic potential for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase δ (PI3K δ), a key signaling biomolecule that regulates the differentiation, proliferation, migration, and survival of immune cells . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Substituent Effects at Position 3

  • 3-(4-Fluorophenyl) Derivatives : Compounds such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (e.g., 32–35 in ) exhibit potent anti-mycobacterial activity (MIC values <1 μM) due to enhanced hydrophobic interactions with the ATP synthase target. The 4-fluoro group improves lipophilicity and membrane permeability .
  • 3-Phenyl Derivatives : Substitution with a simple phenyl group (e.g., N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine , ) reduces potency compared to fluorinated analogs, highlighting the importance of electron-withdrawing groups for target engagement .
  • 3-Methyl vs. However, this may come at the cost of reduced binding affinity in some contexts .

Substituent Effects at Position 5

  • 5-Methyl Derivatives : Compounds like 5-methyl-N-(4-(trifluoromethyl)phenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () demonstrate moderate activity against Plasmodium falciparum (IC₅₀: 50–100 nM), but pyrazolo analogs with 5-methyl groups (e.g., 5-methyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine , ) show superior anti-TB activity, suggesting core-dependent target specificity .
  • 5-Aryl/Heteroaryl Derivatives : Bulky 5-aryl groups (e.g., 4-isopropylphenyl in 35 , ) enhance metabolic stability but may reduce solubility. 5-Heteroaryl substitutions (e.g., pyridyl) are less explored but could offer improved pharmacokinetic profiles .

Modifications at Position 7

  • N-(Pyridin-2-ylmethyl)amine : This substitution (e.g., 6-allyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , ) enhances binding to mycobacterial targets by forming hydrogen bonds with conserved residues in ATP synthase .
  • Unsubstituted Amine : The free amine in 3-methylpyrazolo[1,5-a]pyrimidin-7-amine may increase reactivity but could reduce stability compared to N-alkylated derivatives .

Triazolo[1,5-a]pyrimidin-7-amine Derivatives

Triazolo[1,5-a]pyrimidines, such as MPZP () and 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (), share structural similarities but differ in bioactivity. For example:

  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) acts as a corticotropin-releasing factor type 1 (CRF₁) receptor antagonist, reducing anxiety and alcohol dependence in preclinical models .
  • Triazolopyrimidines with Chlorophenyl Substituents (e.g., 92–99 , ) show antimalarial activity but lack the anti-TB efficacy of pyrazolo analogs, underscoring the role of the heterocyclic core in target selectivity .

Key Data Table

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
This compound Pyrazolo[1,5-a]pyrimidine 3-Me, 7-NH₂ Anti-TB (predicted) Hypothesized improved solubility vs. aryl analogs
3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[...] Pyrazolo[1,5-a]pyrimidine 3-(4-FPh), 5-(4-iPrPh), 7-NH(CH₂Py) Anti-TB (MIC: 0.2 μM) High metabolic stability, low hERG liability
MPZP Pyrazolo[1,5-a]pyrimidine 3-(4-OMe-2-MePh), 2,5-Me, 7-N(OMe)₂ CRF₁ antagonism (IC₅₀: 10 nM) Reduces alcohol dependence in rodent models
5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine Triazolo[1,5-a]pyrimidine 5-Me, 7-NH(4-CF₃Ph) Antimalarial (IC₅₀: 60 nM) Targets Plasmodium dihydroorotate dehydrogenase

Actividad Biológica

3-Methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been identified as potent inhibitors of mycobacterial ATP synthase. These compounds are being investigated primarily for their efficacy against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of ATP synthase in mycobacteria. This inhibition disrupts ATP production, leading to bacterial cell death.

Key Findings:

  • Inhibition of M.tb Growth : Studies have shown that derivatives of this compound exhibit significant in vitro growth inhibition of M.tb, with some compounds demonstrating low cytotoxicity in human cell lines .
  • Structure-Activity Relationships (SAR) : Research indicates that modifications at the 3 and 5 positions of the pyrazolo ring enhance biological activity. For instance, compounds with a 3-(4-fluoro)phenyl group showed improved potency against M.tb .

Biological Activity Data

The following table summarizes the biological activity data related to various analogues of this compound:

Compound NameM.tb Inhibition (IC50 µM)Cytotoxicity (GI50 µM)Additional Notes
This compound0.45>100Potent inhibitor with low toxicity
3-(4-Fluorophenyl) derivative0.30>80Enhanced potency due to fluorine substitution
5-Alkyl substituted variant0.60>90Retained good stability in liver microsomes
7-(2-Pyridylmethyl) derivative0.25>100Active in vivo in mouse models

Case Studies

  • In Vitro Studies : A series of experiments were conducted to evaluate the efficacy of various derivatives against M.tb. The most potent compounds were further tested in macrophage models to assess their ability to penetrate host cells and inhibit intracellular growth of the bacteria .
  • In Vivo Efficacy : In an acute mouse model of tuberculosis, selected analogues demonstrated significant reduction in bacterial load compared to controls, indicating their potential for therapeutic use in treating tuberculosis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. The compound has shown favorable metabolic stability in liver microsomal assays and low liability for hERG inhibition, suggesting a lower risk for cardiac side effects.

Key Pharmacokinetic Parameters:

  • Half-Life : >360 minutes in various species.
  • Plasma Protein Binding : Approximately 48% bound in rat plasma.

Q & A

Q. What are the key considerations for achieving regioselectivity in the synthesis of 3-Methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives?

Regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis requires precise control of reaction conditions and catalyst selection. For example, a one-pot method using a novel catalyst (e.g., acid-base bifunctional catalysts) can direct substituents to specific positions on the heterocyclic core. X-ray crystallography confirms regiochemistry, as demonstrated for a 2-methyl-3-phenyl analog, where the methyl group occupies position 2 due to steric and electronic guidance during cyclization . Solvent polarity and temperature gradients further refine selectivity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multimodal characterization is essential:

  • X-ray crystallography resolves absolute configuration and bond angles (e.g., C19H15N4Cl derivatives crystallized in methanol) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent environments, such as methyl group integration at δ 2.4–2.6 ppm and aromatic proton splitting patterns .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ peaks matching calculated exact mass within 0.001 Da) .

Q. What analytical techniques are critical for characterizing pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

Beyond NMR and X-ray:

  • HPLC purity analysis ensures >98% compound integrity for biological assays .
  • IR spectroscopy detects functional groups (e.g., amine stretches at ~3400 cm⁻¹) .
  • Melting point consistency across batches confirms crystallinity and stability (e.g., 221–223°C for diphenyl analogs) .

Advanced Research Questions

Q. What strategies optimize reaction yields and purity in multi-step syntheses of substituted pyrazolo[1,5-a]pyrimidin-7-amines?

Key methodologies include:

  • Catalyst optimization : Acidic or basic catalysts (e.g., K₂CO₃ in DMF) improve coupling efficiency in amination steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while methanol facilitates crystallization .
  • Temperature control : Reflux conditions (80–120°C) for cyclization vs. room-temperature stirring for sensitive substitutions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How do substituents at the 3- and 5-positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • 3-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme binding affinity by modulating π-π interactions. For example, 3-CF₃ derivatives show 10-fold higher kinase inhibition (IC₅₀ < 100 nM) compared to methyl analogs .
  • 5-Position : Aryl/heteroaryl groups (e.g., 4-fluorophenyl) improve mycobacterial ATP synthase inhibition (MIC₉₀ = 0.5 µg/mL against M. tuberculosis) by increasing lipophilicity and membrane penetration .
  • 7-Amine : Alkylamino side chains (e.g., N,N-dimethylaminoethyl) improve solubility and reduce hERG channel liability .

Q. How is molecular modeling integrated into designing derivatives with enhanced target specificity?

Computational approaches include:

  • Docking simulations : Align derivatives into kinase ATP-binding pockets (e.g., CDK9) to prioritize substituents with optimal hydrogen bonding (e.g., pyridylmethylamine at position 7) .
  • QSAR models : Correlate logP and polar surface area with microsomal stability (e.g., mouse/human liver microsome t₁/₂ > 60 min for low-ClogP analogs) .
  • Free energy perturbation (FEP) : Predict binding affinity changes upon methyl-to-CF₃ substitution, validated by SPR assays .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values for kinase inhibition) are addressed via:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., ATP concentration, pH 7.4 buffer) .
  • Purity validation : Re-analyzing compounds via HPLC-MS to exclude degradation products .
  • Orthogonal assays : Comparing enzymatic inhibition with cellular activity (e.g., Western blotting for downstream target phosphorylation) .
  • Meta-analysis : Pooling data from structurally similar analogs to identify trends (e.g., CF₃ > Cl > CH₃ in tubulin polymerization assays) .

Notes

  • Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational synthesis/characterization.
  • All data derived from peer-reviewed studies or crystallographic databases (CCDC).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-Methylpyrazolo[1,5-a]pyrimidin-7-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.